Methyl 3-ethyl-3-methyloxirane-2-carboxylate

Description

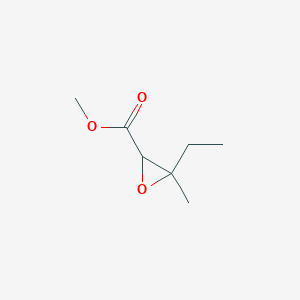

Methyl 3-ethyl-3-methyloxirane-2-carboxylate is an epoxide-containing ester characterized by a trisubstituted oxirane ring. The compound features a methyl ester group at position 2 of the oxirane ring and two alkyl substituents (ethyl and methyl) at position 2.

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

methyl 3-ethyl-3-methyloxirane-2-carboxylate |

InChI |

InChI=1S/C7H12O3/c1-4-7(2)5(10-7)6(8)9-3/h5H,4H2,1-3H3 |

InChI Key |

HTSLJNQJVVFIQA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(O1)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-ethyl-3-methyloxirane-2-carboxylate typically involves the reaction of ethyl 3-methyl-2-oxiranecarboxylate with methanol under acidic or basic conditions. The reaction can be catalyzed by various acids or bases to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxirane derivatives.

Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced products.

Substitution: The oxirane ring can be opened through nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to open the oxirane ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while nucleophilic substitution can produce a variety of substituted esters .

Scientific Research Applications

Methyl 3-ethyl-3-methyloxirane-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through ring-opening reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Mechanism of Action

The mechanism of action of Methyl 3-ethyl-3-methyloxirane-2-carboxylate involves the reactivity of the oxirane ring. The ring can undergo nucleophilic attack, leading to ring-opening and the formation of various products. This reactivity is exploited in synthetic chemistry to create diverse molecular structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Key Structural and Functional Insights

Steric Effects: The target compound’s ethyl and methyl substituents create moderate steric hindrance, which may favor selective ring-opening reactions. Aromatic analogs (e.g., phenyl or methoxyphenyl derivatives) exhibit planar substituents that reduce steric bulk but introduce electronic effects .

Alkenyl chains (e.g., 4-methylpent-3-enyl) may increase lipophilicity, impacting solubility and bioavailability .

Applications :

Biological Activity

Methyl 3-ethyl-3-methyloxirane-2-carboxylate is an organic compound belonging to the class of oxiranes, characterized by a three-membered cyclic ether structure. This compound has garnered attention for its potential biological activities, including interactions with enzymes and possible applications in drug development. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic uses, and relevant case studies.

The biological activity of this compound is primarily attributed to its reactive oxirane ring. The ring can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with various biomolecules, such as proteins and nucleic acids. This reactivity may alter the function of enzymes and other proteins, potentially resulting in significant biological effects.

Key Chemical Reactions

- Nucleophilic Substitution : The oxirane ring can react with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

- Oxidation : The compound can be oxidized to form corresponding carboxylic acids or ketones.

- Reduction : Reduction reactions can convert the ester group to an alcohol .

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in pharmacology.

- Enzyme Inhibition : The compound's ability to interact with enzymes could lead to inhibition of specific pathways, which may be beneficial in treating diseases where these pathways are dysregulated .

Study 1: Enzyme Interaction

A study investigated the interaction of this compound with cytochrome P450 enzymes. Results indicated that the compound could inhibit certain isoforms of these enzymes, which play a crucial role in drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs .

Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial properties of this compound against various bacterial strains. The results showed a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 3-isopropyl-3-methyloxirane-2-carboxylate | Isopropyl group enhances reactivity | Potential enzyme inhibitor |

| Methyl 3-(chlorophenyl)-3-methyloxirane-2-carboxylate | Contains a chlorophenyl group | Exhibits antimicrobial properties |

| Methyl 3-(methoxymethyl)-3-methyloxirane-2-carboxylate | Methoxymethyl group influences reactivity | Under investigation for drug development |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.